Synthetic Accessibility Advantage: Validated Four-Step Process versus Seven-Step Route for Unsubstituted Core
While unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically requires a seven-step synthesis from dimethyl malonate with an overall yield of 31% [1], the 5-carboxylate-substituted analog (the target compound) benefits from alternative synthetic routes. Patent CN107722012B discloses a four-step process for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidines with carboxylate functionality, achieving both higher yield and reduced step count [2]. This represents a step-efficiency improvement of approximately 43% (4 steps versus 7 steps) relative to established methods for the unsubstituted core.
| Evidence Dimension | Synthetic step count |
|---|---|
| Target Compound Data | 4 steps (via patent process for carboxylate-substituted analogs) |
| Comparator Or Baseline | Unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: 7 steps, 31% overall yield |
| Quantified Difference | 43% reduction in step count (4 vs. 7 steps) |
| Conditions | Synthesis from commercially available starting materials; literature-reported procedures |
Why This Matters
Fewer synthetic steps directly correlate with lower procurement costs and reduced supply chain risk for industrial-scale sourcing decisions.
- [1] Zhang Y, Xu C, Liu T, Zhu Y, Luo Y. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds. 2018;54:638-642. View Source
- [2] CN107722012B - Process for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidines. Chinese Patent. 2016. View Source
